molecular formula C8H4Cl2FN3S B13685831 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine

4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine

Cat. No.: B13685831
M. Wt: 264.11 g/mol
InChI Key: UGIANOBZGQZIEL-UHFFFAOYSA-N
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Description

4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and a methylthio group attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate fluorinated reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation . This inhibition can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine is unique due to its specific combination of chlorine, fluorine, and methylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and chemical research .

Properties

Molecular Formula

C8H4Cl2FN3S

Molecular Weight

264.11 g/mol

IUPAC Name

4,7-dichloro-6-fluoro-2-methylsulfanylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C8H4Cl2FN3S/c1-15-8-13-5(9)3-2-4(11)6(10)12-7(3)14-8/h2H,1H3

InChI Key

UGIANOBZGQZIEL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=C(C=C2C(=N1)Cl)F)Cl

Origin of Product

United States

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